4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
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Overview
Description
4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary targets of the compound “4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid” are currently unknown
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis pathways due to the presence of the fmoc group .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information about its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid typically involves multiple steps, starting with the protection of the amino group using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The reaction conditions often require the use of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) to facilitate the formation of the Fmoc-protected intermediate.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it serves as a tool for studying protein interactions and enzyme activities due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, it is utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzene-1,2-diol
Uniqueness: 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is unique in its structural complexity and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its role in biological systems set it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)18-9-11-20(12-10-18)29-15-13-19(14-16-29)28-27(32)33-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,19,25H,13-17H2,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDCSUBRZXYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137832-80-3 |
Source
|
Record name | 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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